molecular formula C21H19N3 B5698084 4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline

4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline

Cat. No.: B5698084
M. Wt: 313.4 g/mol
InChI Key: UWQQXQNDBXLABJ-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline is an organic compound that features a benzimidazole ring fused to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline typically involves the condensation of 2-methylbenzylamine with 2-aminobenzimidazole. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-benzimidazol-2-yl)-N-(2-methylbenzyl)aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole ring with an aniline moiety allows for versatile chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-[(2-methylphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3/c1-15-6-2-3-7-17(15)14-22-18-12-10-16(11-13-18)21-23-19-8-4-5-9-20(19)24-21/h2-13,22H,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQQXQNDBXLABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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